

# 4-Cyanofuran-2-carboxylic acid molecular structure

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## Compound of Interest

Compound Name: 4-Cyanofuran-2-carboxylic acid

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An In-depth Technical Guide to the Molecular Structure of **4-Cyanofuran-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **4-Cyanofuran-2-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and spectroscopic data from analogous structures to present a robust theoretical and practical understanding of its key characteristics. We will explore its structural features, propose a viable synthetic pathway, predict its spectroscopic signatures (NMR, IR, and Mass Spectrometry), and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel furan derivatives.

## Introduction: The Scientific Merit of Substituted Furans

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.<sup>[1]</sup> Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block in drug design.<sup>[1]</sup>

[2] The derivatization of the furan nucleus, particularly with functional groups like carboxylic acids and nitriles, can significantly modulate a molecule's physicochemical and biological properties.

**4-Cyanofuran-2-carboxylic acid** incorporates two key functional groups: a carboxylic acid at the 2-position and a nitrile group at the 4-position. The carboxylic acid moiety is a common feature in drug molecules, often involved in hydrogen bonding interactions with biological targets and contributing to aqueous solubility.[3][4] The nitrile group is a versatile functional group in drug design, acting as a bioisostere for other groups, participating in hydrogen bonding, and improving metabolic stability.[5][6][7] The strategic placement of these groups on the furan ring suggests that **4-Cyanofuran-2-carboxylic acid** could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

## Molecular Structure and Physicochemical Properties

The fundamental characteristics of **4-Cyanofuran-2-carboxylic acid** are derived from its chemical formula,  $C_6H_3NO_3$ , and its molecular weight of approximately 137.09 g/mol .[8]

**Table 1: Computed Physicochemical Properties of 4-Cyanofuran-2-carboxylic acid**

Property	Value	Source
Molecular Formula	$C_6H_3NO_3$	PubChem[8]
Molecular Weight	137.09 g/mol	PubChem[8]
XLogP3	0.6	PubChem[8]
Hydrogen Bond Donor Count	1	PubChem[8]
Hydrogen Bond Acceptor Count	4	PubChem[8]
Rotatable Bond Count	1	PubChem[8]

The planar furan ring, with the carboxylic acid and nitrile substituents, dictates the molecule's overall geometry. The presence of both a hydrogen bond donor (-COOH) and multiple

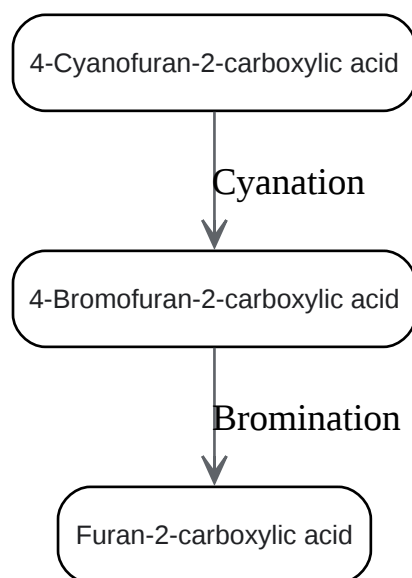
acceptors (the carbonyl oxygen, the furan oxygen, and the nitrile nitrogen) suggests the potential for complex intermolecular interactions, which will influence its crystalline structure and solubility.

## Proposed Synthetic Pathway and Mechanistic Considerations

A specific, documented synthesis for **4-Cyanofuran-2-carboxylic acid** is not readily available in the literature. However, based on established organic chemistry principles for the synthesis of substituted furans, a plausible and efficient synthetic route can be proposed. A logical approach would involve the introduction of the cyano group onto a pre-existing furan-2-carboxylic acid derivative.

### Retrosynthetic Analysis

A feasible retrosynthetic pathway for **4-Cyanofuran-2-carboxylic acid** is outlined below. The key transformation is the introduction of the cyano group at the 4-position of the furan ring.



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Caption: Retrosynthetic analysis of **4-Cyanofuran-2-carboxylic acid**.

## Step-by-Step Experimental Protocol (Proposed)

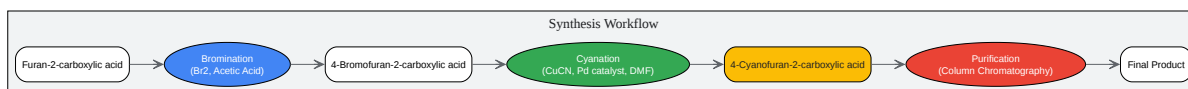
### Step 1: Bromination of Furan-2-carboxylic acid

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve furan-2-carboxylic acid in a suitable solvent such as glacial acetic acid.
- **Reagent Addition:** Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature while stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Bromofuran-2-carboxylic acid.

### Step 2: Cyanation of 4-Bromofuran-2-carboxylic acid

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromofuran-2-carboxylic acid, a cyanide source (e.g., copper(I) cyanide), and a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Catalysis:** The addition of a palladium catalyst, such as  $\text{Pd}(\text{PPh}_3)_4$ , can facilitate the cyanation reaction.
- **Reaction Conditions:** Heat the reaction mixture to an elevated temperature (typically  $>100^\circ\text{C}$ ) and stir for several hours.
- **Reaction Monitoring:** Monitor the disappearance of the starting material by TLC or GC-MS.
- **Workup and Purification:** After cooling to room temperature, quench the reaction with an aqueous solution of ferric chloride or sodium cyanide to decompose any unreacted copper cyanide. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. The crude product can be purified by column chromatography on silica gel to afford **4-Cyanofuran-2-carboxylic acid**.



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Caption: Proposed workflow for the synthesis of **4-Cyanofuran-2-carboxylic acid**.

## Spectroscopic Characterization (Predicted)

The structural elucidation of **4-Cyanofuran-2-carboxylic acid** would rely on a combination of spectroscopic techniques. Based on the known spectral properties of furan derivatives, carboxylic acids, and nitriles, we can predict the key features of its NMR, IR, and mass spectra.

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR:** The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the furan ring. The proton at the 3-position will likely appear at a different chemical shift than the proton at the 5-position due to the different electronic effects of the adjacent cyano and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

**<sup>13</sup>C NMR:** The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm. The carbon of the nitrile group typically appears between 115-125 ppm. The four carbons of the furan ring will have distinct chemical shifts reflecting their electronic environment.

**Table 2: Predicted NMR Chemical Shifts for 4-Cyanofuran-2-carboxylic acid**

Atom	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
H-3	7.2 - 7.5	115 - 125
H-5	7.8 - 8.2	145 - 155
-COOH	10.0 - 13.0 (broad s)	160 - 170
C-2	-	140 - 150
C-3	-	115 - 125
C-4	-	100 - 110
C-5	-	145 - 155
-C $\equiv$ N	-	115 - 125

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Cyanofuran-2-carboxylic acid** will be characterized by several key absorption bands.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid dimer.[\[3\]](#)[\[9\]](#)
- C $\equiv$ N Stretch: A sharp, medium-to-strong intensity absorption band around 2230-2240  $\text{cm}^{-1}$ , indicative of the nitrile group conjugated with the aromatic furan ring.
- C=O Stretch: A strong, sharp absorption band in the region of 1700-1730  $\text{cm}^{-1}$ , corresponding to the carbonyl group of the carboxylic acid. Conjugation with the furan ring may shift this to a slightly lower wavenumber.
- C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500  $\text{cm}^{-1}$ ) corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid, as well as vibrations of the furan ring.

## Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak ( $M^+$ ) would be observed at an  $m/z$  corresponding to the molecular weight of the molecule (approximately 137). Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO, M-28) from the furan ring.

## Potential Applications in Drug Discovery and Materials Science

The unique combination of a furan scaffold, a carboxylic acid, and a nitrile group makes **4-Cyanofuran-2-carboxylic acid** an attractive starting point for the development of novel compounds with potential therapeutic or material applications.

- **Medicinal Chemistry:** The furan-2-carboxylic acid moiety is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.<sup>[1]</sup> Recent studies have also highlighted the potential of furan-2-carboxylic acid derivatives as anti-gluconeogenesis agents for the treatment of type 2 diabetes.<sup>[10]</sup> The nitrile group can act as a key pharmacophore, and its incorporation has been a successful strategy in the development of numerous FDA-approved drugs.<sup>[6][11]</sup> The linear geometry and electron-withdrawing nature of the nitrile can enhance binding affinity to target proteins.<sup>[6]</sup>
- **Materials Science:** Furan-based compounds, particularly dicarboxylic acids, are being explored as renewable building blocks for the synthesis of polyesters and polyamides with novel properties. The presence of the nitrile group could be exploited for further polymerization or cross-linking reactions.

## Conclusion

**4-Cyanofuran-2-carboxylic acid** is a molecule with significant potential, stemming from the synergistic combination of its furan core and its carboxylic acid and nitrile functionalities. While detailed experimental characterization is not yet widely reported, this guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route, and its expected spectroscopic profile. The insights presented herein are intended to facilitate further

research and development involving this promising compound, paving the way for new discoveries in both medicine and materials science.

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